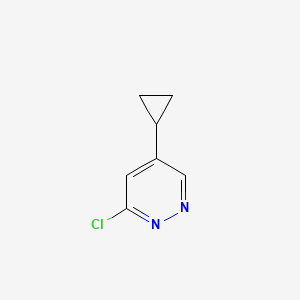
2-Oxoindoline-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxoindoline-6-sulfonyl chloride is a chemical compound with significant applications in various fields of scientific research. It is a derivative of oxindole, characterized by the presence of a sulfonyl chloride group at the 6th position of the indoline ring. This compound is known for its reactivity and versatility in synthetic chemistry, making it a valuable intermediate in the preparation of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxoindoline-6-sulfonyl chloride typically involves the chlorosulfonation of indolin-2-one. The general procedure includes treating indolin-2-one with chlorosulfonic acid at elevated temperatures (around 70°C) to yield the desired sulfonyl chloride derivative .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the process generally follows the laboratory-scale synthesis with optimizations for large-scale production. This includes the use of continuous flow reactors and controlled reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Oxoindoline-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines, to form sulfonamide derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl hydrides under specific conditions.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like amines, alcohols, and thiols are commonly used in substitution reactions, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed:
Sulfonamides: Formed through substitution reactions with amines.
Sulfonyl Hydrides: Resulting from reduction reactions.
Sulfonic Acids: Produced via oxidation reactions.
Scientific Research Applications
2-Oxoindoline-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-oxoindoline-6-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, where the compound acts as a building block for more complex molecules. In biological systems, its derivatives can interact with specific molecular targets, such as enzymes, to exert their effects .
Comparison with Similar Compounds
- 6-chloro-2-oxoindoline-5-sulfonyl chloride
- 2-chloroquinoline-6-sulfonyl chloride
- 2-chloro-pyrimidine-5-sulfonyl chloride
Comparison: 2-Oxoindoline-6-sulfonyl chloride is unique due to its specific substitution pattern on the indoline ring, which imparts distinct reactivity and biological activity compared to other sulfonyl chloride derivatives. Its position-specific sulfonyl chloride group allows for targeted synthesis of derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C8H6ClNO3S |
|---|---|
Molecular Weight |
231.66 g/mol |
IUPAC Name |
2-oxo-1,3-dihydroindole-6-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO3S/c9-14(12,13)6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) |
InChI Key |
DPMSBQBQCUNISL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)S(=O)(=O)Cl)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


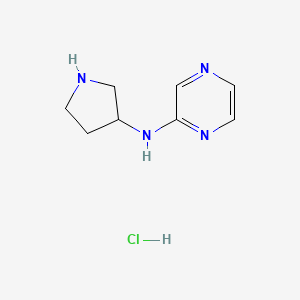
![6-Phenoxybenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13981750.png)
![1-(Tert-butoxycarbonyl)-4-[1-(6-methylpyrimidin-4-yl)-4-piperidylcarbonyl] piperazine](/img/structure/B13981752.png)
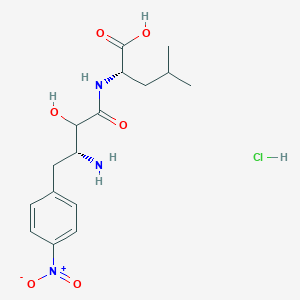
![1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone](/img/structure/B13981769.png)

![2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B13981771.png)
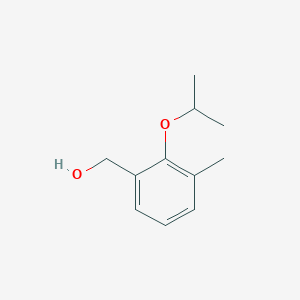
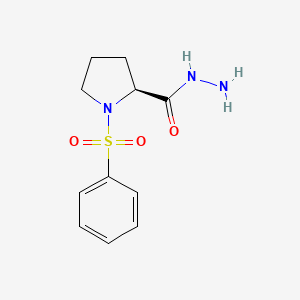
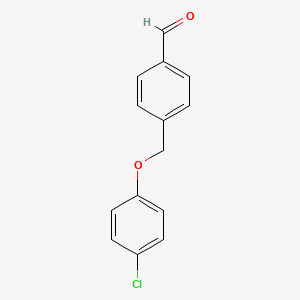
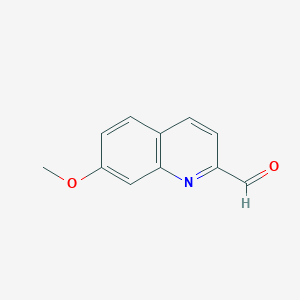
![2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine](/img/structure/B13981817.png)
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B13981819.png)
